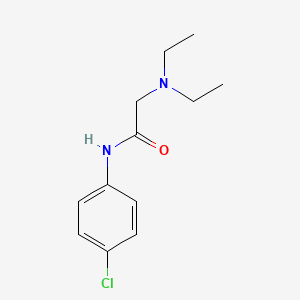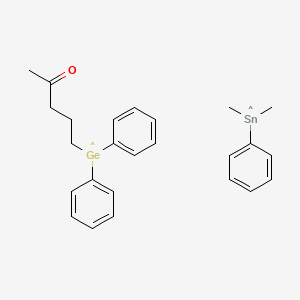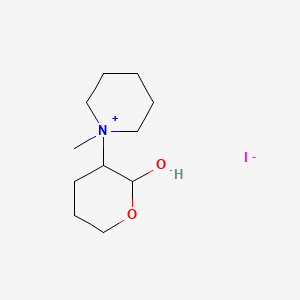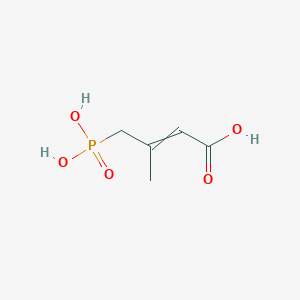![molecular formula C12H18Ge B14489191 Germane, [(4-ethenylphenyl)methyl]trimethyl- CAS No. 64268-26-4](/img/structure/B14489191.png)
Germane, [(4-ethenylphenyl)methyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, [(4-ethenylphenyl)methyl]trimethyl- is a chemical compound with the molecular formula C12H18Ge It is a derivative of germane, where the germanium atom is bonded to a [(4-ethenylphenyl)methyl] group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germane, [(4-ethenylphenyl)methyl]trimethyl- typically involves the reaction of germanium tetrachloride with [(4-ethenylphenyl)methyl]magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Preparation of [(4-ethenylphenyl)methyl]magnesium bromide::
- React 4-ethenylbenzyl bromide with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and reflux.
- Reaction with Germanium Tetrachloride::
- Add the Grignard reagent to a solution of germanium tetrachloride in dry ether.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature (0-5°C).
- Addition of Methyl Lithium::
- Add methyl lithium to the reaction mixture to replace the remaining chlorine atoms with methyl groups.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature.
Industrial Production Methods: Industrial production of Germane, [(4-ethenylphenyl)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity of the final product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Germane, [(4-ethenylphenyl)methyl]trimethyl- undergoes various chemical reactions, including:
- Oxidation::
- The compound can be oxidized to form germanium dioxide and other oxidation products.
- Common reagents: Oxygen, hydrogen peroxide, and other oxidizing agents.
- Reaction conditions: Elevated temperature and presence of a catalyst.
- Reduction::
- Reduction of the compound can lead to the formation of germane and other reduced species.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Reaction conditions: Anhydrous conditions and inert atmosphere.
- Substitution::
- The compound can undergo substitution reactions where the [(4-ethenylphenyl)methyl] group or methyl groups are replaced by other functional groups.
- Common reagents: Halogens, alkyl halides, and other electrophiles.
- Reaction conditions: Varies depending on the reagent and desired product.
Eigenschaften
CAS-Nummer |
64268-26-4 |
|---|---|
Molekularformel |
C12H18Ge |
Molekulargewicht |
234.90 g/mol |
IUPAC-Name |
(4-ethenylphenyl)methyl-trimethylgermane |
InChI |
InChI=1S/C12H18Ge/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
MRTDVXFRBDSHPO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)CC1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


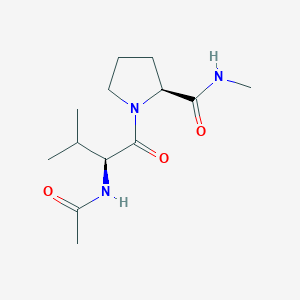
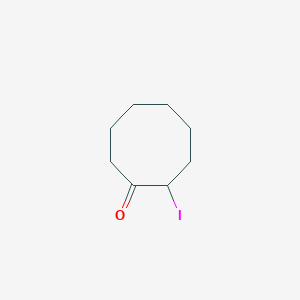

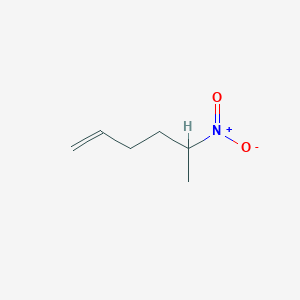
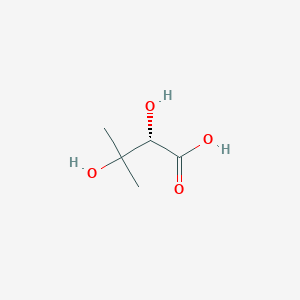
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

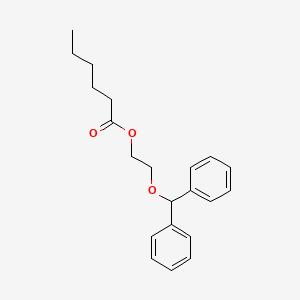
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
